molecular formula C9H10FN B135279 6-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-36-5

6-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No. B135279
M. Wt: 151.18 g/mol
InChI Key: KZXWOWJBKSZXAL-UHFFFAOYSA-N
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Description

“6-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular formula C9H10FN . It is also known as 6-fluoro-1-indanamine . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of indanone compounds, which are structurally similar to “6-Fluoro-2,3-dihydro-1H-inden-1-amine”, involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives . This process is catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .


Molecular Structure Analysis

The molecular weight of “6-Fluoro-2,3-dihydro-1H-inden-1-amine” is 151.18 g/mol . The InChI code for this compound is 1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 .


Physical And Chemical Properties Analysis

The compound “6-Fluoro-2,3-dihydro-1H-inden-1-amine” is stored at a temperature of 28°C . The compound’s physical form is not explicitly mentioned in the literature.

Safety And Hazards

The compound “6-Fluoro-2,3-dihydro-1H-inden-1-amine” is harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXWOWJBKSZXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572502, DTXSID701272928
Record name 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3-dihydro-1H-inden-1-amine

CAS RN

148960-37-6, 168902-77-0
Record name (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148960-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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